Antibiotic P 4+

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Antibiotic P 4+ is a novel antibiotic that has shown promising results in various scientific studies. This antibiotic belongs to the class of polyene macrolides and is produced by Streptomyces sp. The unique chemical structure of P 4+ makes it an attractive candidate for further research on its mechanism of action and potential applications.

Mécanisme D'action

The mechanism of action of P 4+ involves binding to the cell membrane of the target microorganism, causing disruption of the membrane structure and leading to cell death. P 4+ has a unique chemical structure that allows it to bind to the membrane of the microorganism selectively. This mechanism of action is different from other antibiotics that target intracellular processes of the microorganism.

Effets Biochimiques Et Physiologiques

P 4+ has been shown to have a low toxicity profile in animal studies. It does not cause any significant adverse effects on the liver and kidney functions. However, P 4+ can cause some minor side effects such as gastrointestinal disturbances, headache, and rash. It is important to note that these side effects are mild and do not pose any significant health risks.

Avantages Et Limitations Des Expériences En Laboratoire

P 4+ has several advantages for laboratory experiments. It has a broad spectrum of activity against various microorganisms, making it useful for studying the effects of antibiotics on different bacterial and fungal species. The unique mechanism of action of P 4+ also makes it an attractive candidate for further research on the development of new antibiotics. However, P 4+ has some limitations for lab experiments. It is a complex molecule that requires specialized techniques for synthesis and purification, making it difficult to obtain in large quantities. Additionally, the high cost of production limits its use in large-scale experiments.

Orientations Futures

There are several future directions for research on P 4+. One area of interest is the development of new derivatives of P 4+ with improved activity and lower toxicity. Another area of research is the study of the mechanism of action of P 4+ at the molecular level. This research could lead to the development of new antibiotics that target the cell membrane of microorganisms. Additionally, the use of P 4+ in combination with other antibiotics could be explored to enhance the effectiveness of antimicrobial therapy.

Conclusion:

Antibiotic P 4+ is a promising antibiotic that has shown potent activity against various microorganisms. Its unique chemical structure and mechanism of action make it an attractive candidate for further research on the development of new antibiotics. The future directions for research on P 4+ include the development of new derivatives, the study of its mechanism of action, and the exploration of its use in combination with other antibiotics.

Méthodes De Synthèse

P 4+ is synthesized by the fermentation of Streptomyces sp. The production process involves the cultivation of the bacteria in a suitable medium, followed by the extraction of the antibiotic using various chemical and physical methods. The purification of P 4+ is done using chromatography techniques such as high-performance liquid chromatography (HPLC) and flash chromatography.

Applications De Recherche Scientifique

P 4+ has been extensively studied for its antimicrobial activity against a wide range of bacteria and fungi. It has shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. It also exhibits activity against some Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. P 4+ has also been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus.

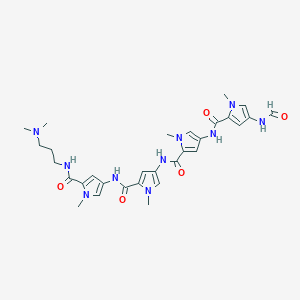

Propriétés

Numéro CAS |

107561-34-2 |

|---|---|

Nom du produit |

Antibiotic P 4+ |

Formule moléculaire |

C30H38N10O5 |

Poids moléculaire |

618.7 g/mol |

Nom IUPAC |

N-[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C30H38N10O5/c1-36(2)9-7-8-31-27(42)23-11-20(15-38(23)4)33-29(44)25-13-22(17-40(25)6)35-30(45)26-12-21(16-39(26)5)34-28(43)24-10-19(32-18-41)14-37(24)3/h10-18H,7-9H2,1-6H3,(H,31,42)(H,32,41)(H,33,44)(H,34,43)(H,35,45) |

Clé InChI |

HRYYRWHUEFWPHE-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC=O |

SMILES canonique |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC=O |

Autres numéros CAS |

107561-34-2 |

Synonymes |

1H-Pyrrole-2-carboxamide, N-(5-(((3-(dimethylamino)propyl)amino)carbon yl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(((4-(formylamino)-1-methyl-1H-pyr rol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-met hyl- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)

![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)

![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)